molecular formula C12H9N3O2S B14577070 N-(4-Nitrophenyl)pyridine-2-carbothioamide CAS No. 61349-97-1

N-(4-Nitrophenyl)pyridine-2-carbothioamide

Cat. No.: B14577070
CAS No.: 61349-97-1
M. Wt: 259.29 g/mol
InChI Key: ZHBXXNOQGKJBGO-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that combines a nitrophenyl group and a pyridine carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)pyridine-2-carbothioamide typically involves the reaction of 4-nitroaniline with pyridine-2-carbothioic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Nitrophenyl)pyridine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitrophenyl group can participate in electron transfer processes, while the pyridine carbothioamide moiety can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)thiourea
  • N-(4-Nitrophenyl)pyridine-2-carboxamide
  • N-(4-Nitrophenyl)pyridine-2-thiocarboxamide

Uniqueness

N-(4-Nitrophenyl)pyridine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

61349-97-1

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

N-(4-nitrophenyl)pyridine-2-carbothioamide

InChI

InChI=1S/C12H9N3O2S/c16-15(17)10-6-4-9(5-7-10)14-12(18)11-3-1-2-8-13-11/h1-8H,(H,14,18)

InChI Key

ZHBXXNOQGKJBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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